

A Technical Guide to the Physical and Chemical Properties of 3-Acetyltetrahydrofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-(Oxolan-3-yl)ethan-1-one*

Cat. No.: B057030

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-acetyltetrahydrofuran. Due to the limited availability of specific experimental data for this compound, this document also includes data from structurally similar compounds to provide a thorough understanding of its expected characteristics. This guide covers key physical and chemical properties, spectral data, general synthetic approaches, and expected chemical reactivity. The information is intended to support research, development, and drug discovery activities involving this and related heterocyclic ketones.

Introduction

3-Acetyltetrahydrofuran is a heterocyclic organic compound featuring a saturated five-membered ether ring (tetrahydrofuran) substituted with an acetyl group at the 3-position. The tetrahydrofuran moiety is a prevalent structural motif in numerous natural products and biologically active molecules. The presence of the acetyl group introduces a reactive keto functional group, making 3-acetyltetrahydrofuran a potentially valuable building block in organic synthesis and medicinal chemistry. This document aims to consolidate the available and inferred knowledge on its properties.

Physical and Chemical Properties

Specific experimental data for 3-acetyltetrahydrofuran is not widely available. Therefore, the following tables include data for the parent compound, tetrahydrofuran, and its closely related derivatives, 3-methyltetrahydrofuran and 3-hydroxytetrahydrofuran, to provide a comparative context for its expected physical properties.

General Properties

Property	3-Acetyltetrahyd rofuran (Estimated)	Tetrahydrofura n	3-Methyltetrahyd rofuran	3-Hydroxytetrah ydrofuran
IUPAC Name	1-(Tetrahydrofuran-3-yl)ethan-1-one	Oxolane[1]	3-Methyloxolane[2]	Oxolan-3-ol[3]
CAS Number	103959-18-2	109-99-9[1]	13423-15-9[2][4]	453-20-3[3]
Molecular Formula	C ₆ H ₁₀ O ₂	C ₄ H ₈ O[1]	C ₅ H ₁₀ O[2][4]	C ₄ H ₈ O ₂ [3]
Molecular Weight	114.14 g/mol	72.11 g/mol [1]	86.13 g/mol [2][4]	88.11 g/mol [3]
Appearance	Colorless to pale yellow liquid	Colorless liquid[1]	Colorless liquid[5]	Colorless liquid[3]

Tabulated Physical Properties

Property	3-Acetyltetrahydrofuran (Estimated)	Tetrahydrofuran	3-Methyltetrahydrofuran	3-Hydroxytetrahydrofuran
Boiling Point	~180-190 °C	66 °C[1]	89 °C[5]	179 °C[3]
Melting Point	N/A	-108.4 °C[1]	-136 °C[6]	N/A
Density	~1.05 g/cm ³	0.8876 g/cm ³ (at 20 °C)[1]	0.87 g/cm ³ (at 20 °C)[5]	1.087 g/cm ³ (at 19 °C)[3]
Refractive Index	~1.44	1.407 (at 20 °C)[1]	1.41 (at 20 °C)[5]	N/A
Solubility in Water	Miscible	Miscible[1]	14.4 wt% (at 19.3 °C)[6]	Miscible

Spectral Data

Detailed spectral data for 3-acetyltetrahydrofuran is not readily available. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of tetrahydrofuran typically shows two multiplets around 1.90 ppm and 3.76 ppm[7]. For 3-acetyltetrahydrofuran, the spectrum would be more complex due to the acetyl substituent.

- CH₃ (acetyl): A singlet is expected around 2.1-2.3 ppm.
- CH (at C3): A multiplet is expected, shifted downfield due to the adjacent carbonyl group.
- CH₂ (ring protons): A series of complex multiplets would be expected for the remaining ring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum of tetrahydrofuran shows peaks at approximately 26 ppm and 68 ppm[8][9]. For 3-acetyltetrahydrofuran, the following approximate chemical shifts are anticipated:

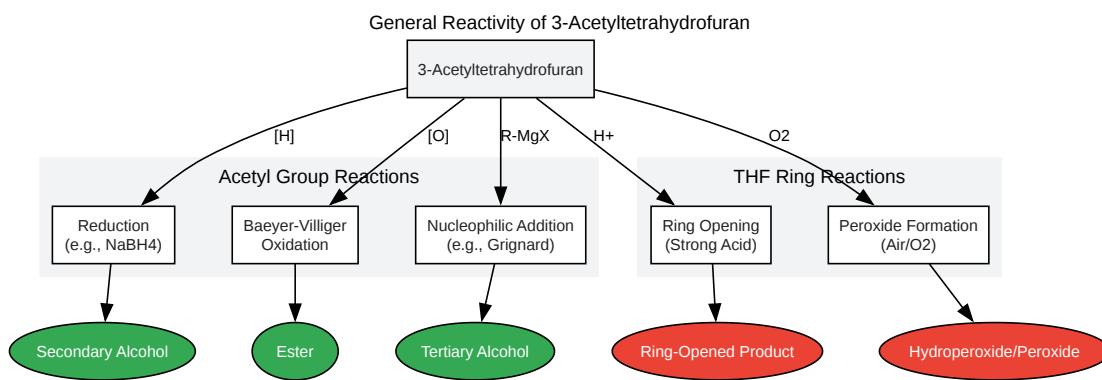
- C=O (carbonyl): >200 ppm
- CH₃ (acetyl): ~25-30 ppm
- CH (at C3): ~45-55 ppm, shifted downfield by the acetyl group.
- CH₂ (ring carbons): Signals corresponding to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 3-acetyltetrahydrofuran would be characterized by:

- C=O stretch (ketone): A strong absorption band around 1715 cm⁻¹.
- C-O-C stretch (ether): A strong absorption band in the region of 1050-1150 cm⁻¹.
- C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)


The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z = 43) and fragmentation of the tetrahydrofuran ring.

Chemical Reactivity

The reactivity of 3-acetyltetrahydrofuran is dictated by its two main functional groups: the ketone (acetyl group) and the cyclic ether (tetrahydrofuran ring).

- Reactivity of the Acetyl Group: The carbonyl group is expected to undergo typical ketone reactions, such as reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and nucleophilic addition reactions at the carbonyl carbon.[10]
- Reactivity of the Tetrahydrofuran Ring: The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under strong acidic conditions.[8] The ether linkage can also

be susceptible to oxidation, potentially forming peroxides upon prolonged exposure to air.[8]

[Click to download full resolution via product page](#)

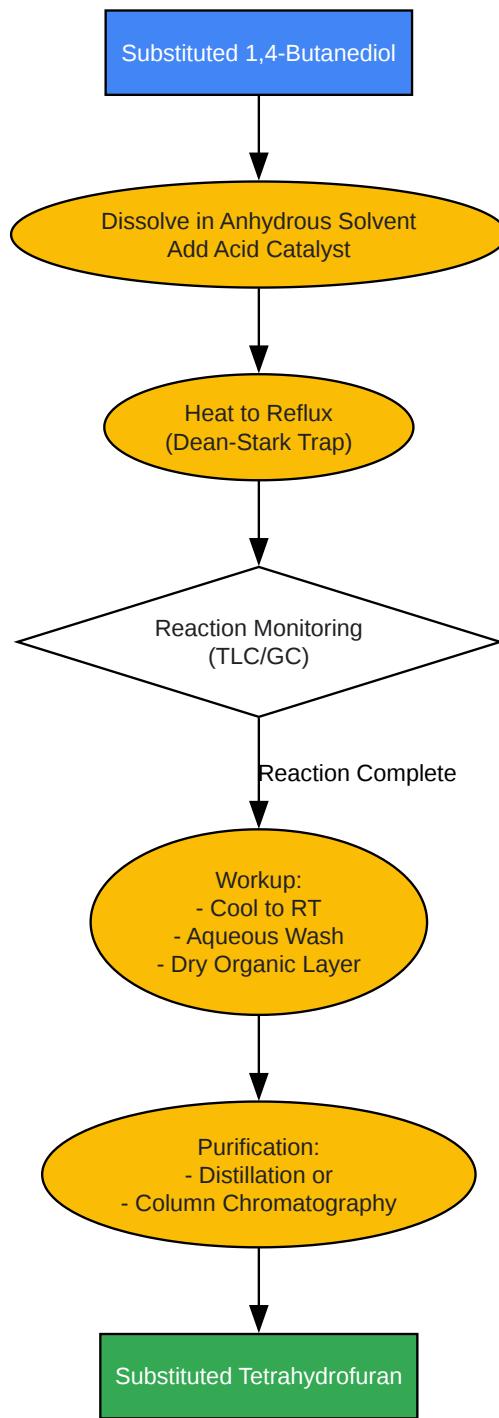
Caption: General reactivity pathways for 3-acetyltetrahydrofuran.

Synthesis

A specific, detailed experimental protocol for the synthesis of 3-acetyltetrahydrofuran is not readily available in the reviewed literature. However, general methods for the synthesis of substituted tetrahydrofurans are well-established. One common approach is the acid-catalyzed dehydration and cyclization of a suitably substituted 1,4-diol.

General Experimental Protocol: Acid-Catalyzed Cyclization of a 1,4-Diol

This protocol describes a general method for the synthesis of a substituted tetrahydrofuran from a corresponding 1,4-diol.


Materials:

- Substituted 1,4-butanediol derivative
- Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[\[3\]](#)
- Anhydrous, high-boiling solvent (e.g., toluene)

Procedure:

- To a solution of the 1,4-diol in the anhydrous solvent, add a catalytic amount of the acid catalyst.
- Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitor the reaction progress by a suitable method (e.g., TLC, GC).
- Upon completion, cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
- The crude product can be purified by distillation or column chromatography.

General Synthesis Workflow for Substituted Tetrahydrofurans

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of substituted tetrahydrofurans.

Safety and Handling

Specific safety data for 3-acetyltetrahydrofuran is not available. The following precautions are based on the general hazards associated with ketones and cyclic ethers like tetrahydrofuran.

- Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.
- Peroxide Formation: Like tetrahydrofuran, it may form explosive peroxides upon exposure to air and light. Store in a tightly sealed container under an inert atmosphere and away from light.
- Toxicity: Handle with care, avoiding inhalation, ingestion, and skin contact. Use in a well-ventilated area.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

3-Acetyltetrahydrofuran is a molecule with potential applications in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its physical and chemical properties can be reasonably estimated from its constituent functional groups and by comparison with related compounds. This guide provides a foundational understanding to aid researchers in their work with this and similar heterocyclic ketones. Further experimental characterization of 3-acetyltetrahydrofuran is warranted to fully elucidate its properties and potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. 3-Methyltetrahydrofuran | C5H10O | CID 98230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. Furan, tetrahydro-3-methyl- [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. 1H NMR spectroscopic investigation of serum and urine in a case of acute tetrahydrofuran poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 9. Tetrahydrofuran(109-99-9) 13C NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of 3-Acetyltetrahydrofuran]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057030#physical-and-chemical-properties-of-3-acetyltetrahydrofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com